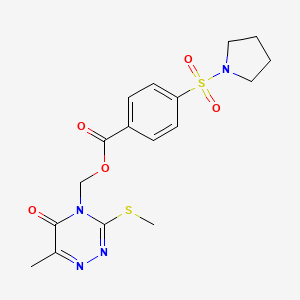

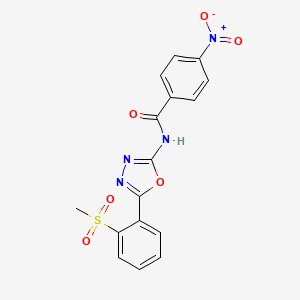

![molecular formula C17H12ClN5S B2504049 3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891112-43-9](/img/structure/B2504049.png)

3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine" is a heterocyclic compound that belongs to the pyridazine class of chemicals. Pyridazine derivatives have been extensively studied due to their significant pharmaceutical importance and their applications in agriculture as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemical uses .

Synthesis Analysis

The synthesis of pyridazine derivatives typically involves the reaction of hydrazides with chloro-substituted pyridazines. For instance, a one-pot synthesis method has been reported for the creation of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react regioselectively with a 3-chloro substituent, followed by an intramolecular cyclization to afford the tricycle structure . Although the specific synthesis of "3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, LC-MS, and X-ray diffraction (XRD). For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD, and it crystallized in the monoclinic crystal system . Density functional theory (DFT) calculations are also performed to ensure harmony between theoretical and experimental values, as well as to analyze the frontier molecular orbitals and molecular electrostatic potential maps .

Chemical Reactions Analysis

The reactivity of pyridazine derivatives can be explored through various chemical reactions, including nucleophilic substitution. For instance, the synthesis and characterization of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine and its nucleophilic substitution products have been described, showcasing the compound's ability to undergo transformations that can affect its lipophilicity and molecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as lipophilicity, are important for understanding their behavior in biological systems. The lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine and its derivatives has been measured and correlated with chlorine substitution, providing insights into the compound's potential bioavailability and interaction with biological targets . Additionally, intermolecular interactions, such as hydrogen bonding and molecular aggregation, are analyzed to understand the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Applications

A family of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the compound , was synthesized and evaluated for their potential as anti-diabetic medications. These compounds exhibited significant Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, suggesting their utility in diabetes treatment. They showed strong inhibition potential and notable antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Properties

Research into the antimicrobial properties of related 1,2,4-triazolo compounds has been conducted. Compounds such as 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and their derivatives have shown potent antimicrobial activities (Prakash et al., 2011). This suggests potential applications of the compound in developing new antimicrobial agents.

Biological Studies in Medicine

Further studies have been conducted on similar triazolothiadiazines and triazolothiadiazoles containing pyridinyl moieties, which have been screened for antibacterial and insecticidal activities (Holla et al., 2006). This implies that 3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine could have similar biological applications.

Antiviral Activity

Some triazolo[4,3-b]pyridazines have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential uses of this compound class in antiviral therapies (Shamroukh & Ali, 2008).

Structural and Theoretical Studies

Density functional theory (DFT) calculations and structural analyses have been performed on similar triazole pyridazine derivatives. These studies are essential for understanding the molecular properties and potential pharmaceutical applications of these compounds (Sallam et al., 2021).

Cytotoxic Properties

Research on 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has revealed their cytotoxic properties against certain leukemia and breast cancer cell lines. This suggests potential applications in cancer treatment (Mamta et al., 2019).

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-14-3-1-2-12(10-14)11-24-17-21-20-16-5-4-15(22-23(16)17)13-6-8-19-9-7-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREFVEJIRDHQEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

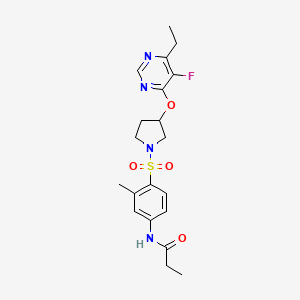

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)

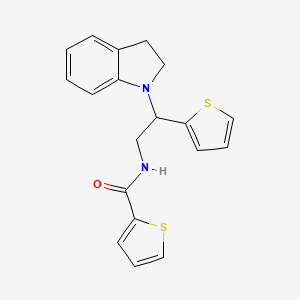

![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)

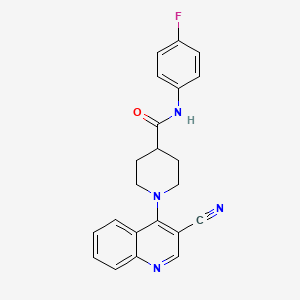

![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)